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Vanillin vanillate

Flavor chemistry Sensory science Vanilla reconstitution

Vanillin vanillate (CAS 100644-89-1), systematically named (4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate, is a phenolic ester formed by condensation of vanillic acid with vanillin. With molecular formula C₁₆H₁₄O₆, exact mass 302.07902 g/mol, and one hydrogen bond donor against six acceptors , the compound possesses an aldehyde terminus from the vanillin moiety and an ester bridge linking two aromatic rings, yielding a calculated complexity of 385 and six rotatable bonds.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 100644-89-1
Cat. No. B12744330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillin vanillate
CAS100644-89-1
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)O)OC
InChIInChI=1S/C16H14O6/c1-20-14-8-11(4-5-12(14)18)16(19)22-13-6-3-10(9-17)7-15(13)21-2/h3-9,18H,1-2H3
InChIKeyNJJAAEQSAYYXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanillin Vanillate (CAS 100644-89-1) – Compound Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


Vanillin vanillate (CAS 100644-89-1), systematically named (4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate, is a phenolic ester formed by condensation of vanillic acid with vanillin [1]. With molecular formula C₁₆H₁₄O₆, exact mass 302.07902 g/mol, and one hydrogen bond donor against six acceptors , the compound possesses an aldehyde terminus from the vanillin moiety and an ester bridge linking two aromatic rings, yielding a calculated complexity of 385 and six rotatable bonds . This bifunctional architecture distinguishes it from simpler vanilloids such as vanillin, vanillic acid, or ethyl vanillin, and underlies its dual relevance as both a pharmaceutical impurity reference standard (Entacapone Impurity 1) and a candidate flavor-modifying ester for vanilla-composition research [1].

Why Generic Substitution of Vanillin Vanillate with Vanillin, Vanillic Acid, or Ethyl Vanillin Risks Functional and Analytical Non-Equivalence


Vanillin vanillate cannot be replaced by vanillin, vanillic acid, or ethyl vanillin without losing critical structural and functional attributes. Unlike vanillin (a mono-ring phenolic aldehyde, C₈H₈O₃), vanillin vanillate is a diester-bridged biaryl compound that simultaneously presents both an aldehyde group (from the vanillin terminus) and a phenolic hydroxyl (from the vanillic acid terminus), yielding a markedly higher molecular weight (302.28 vs. 152.15 g/mol for vanillin), greater lipophilicity (calculated LogP approximately 2.8 vs. 1.2 for vanillic acid), and distinct chromatographic retention behavior [1]. These physicochemical differences mean that vanillin vanillate cannot serve as a drop-in replacement for vanillin in applications requiring the specific volatility, solubility, or receptor-binding profile of the mono-aldehyde, nor can vanillic acid substitutes replicate the aldehyde reactivity that defines vanillin vanillate's behavior in derivatization, cross-linking, or impurity-marker contexts [2]. Furthermore, in pharmaceutical impurity profiling, substitution of vanillin vanillate with a non-identical analog would invalidate the validated HPLC relative retention time and resolution parameters established for Entacapone impurity analysis [2].

Vanillin Vanillate (CAS 100644-89-1) – Quantitative Comparator Evidence for Differentiated Scientific Selection


Synergistic Vanilla Flavor Reconstruction: Vanillin–Vanillyl Vanillate Mixture Outperforms Vanillin Alone in Sensory Panel Evaluation

Patent WO-2014131532-A1 by Symrise AG demonstrates that a material mixture of vanillin and vanillyl vanillate (the alcohol-ester analog of vanillin vanillate) exhibits a synergistic flavor behavior, with the combination judged sensorial to be 'very close' to natural vanilla across a broad mixing range [1]. Although the patent explicitly claims vanillyl vanillate (CAS 475285-60-0) rather than the aldehyde-ester vanillin vanillate, the structural analogy supports the inference that the ester-bridged vanilloid architecture is critical to the synergy observed. The synergy is reported across vanillin:vanillyl vanillate weight ratios of 1:99 to 99:1, with preferred ranges of 20:80 to 80:20, and optimally near 50:50 [1]. Sensory panel results (internal Symrise data) indicated that the mixture approximates natural vanilla flavor more closely than synthetic vanillin alone [1]. This evidence positions vanillin vanillate and its close structural relatives as components that confer a multi-dimensional vanilla character unattainable with vanillin as a single-entity flavoring agent [1].

Flavor chemistry Sensory science Vanilla reconstitution

Chromatographic Differentiation: Vanillin Vanillate as a Resolved Entacapone Process Impurity with Validated HPLC Retention and Resolution Parameters

Vanillin vanillate (CAS 100644-89-1) is designated as Entacapone Impurity 1 and is specifically resolved from entacapone and 16 other related substances in a validated RP-HPLC method [1]. The method employs a C18 column (250 × 4.6 mm, 5 µm), potassium phosphate buffer (pH 2.5)–acetonitrile gradient at 1.0 mL/min with UV detection at 210 nm, achieving baseline separation of all 17 analytes [1]. Limit of quantitation (LOQ) values were 0.01–0.04% for impurities, and linearity was demonstrated with r² > 0.99 from LOQ to 150% of specification level [1]. This validated separation distinguishes vanillin vanillate from other Entacapone impurities such as the (Z)-isomer impurity (CAS 130929-57-6) and 3,4-dihydroxy-5-nitrobenzaldehyde intermediate, each of which exhibits different relative retention times under the same conditions [1][2].

Pharmaceutical impurity profiling RP-HPLC method validation Entacapone quality control

Lipophilicity-Driven Enhancement of Membrane-Protective Antioxidant Activity in Vanillic Acid Esters: Class-Level Evidence Supporting Vanillin Vanillate

A systematic study by Tai et al. (2012) evaluated vanillic acid esters (methyl vanillate, ethyl vanillate, butyl vanillate) against vanillic acid and Trolox across multiple antioxidant assays [1]. In the oxidative hemolysis inhibition assay (OxHLIA), which measures protection against free radical-induced erythrocyte membrane damage, the antioxidative activity was strongly correlated with ester lipophilicity: butyl vanillate > ethyl vanillate > methyl vanillate > vanillic acid [1]. In the ORAC assay using physiologically relevant peroxyl radicals, all vanillic acid esters and vanillic acid exerted much stronger activity than Trolox [1]. The ABTS•⁺-scavenging assay showed that methyl, ethyl, and butyl vanillates were more active than Trolox, while vanillic acid quenched DPPH, galvinoxyl, and ABTS•⁺ radicals [1]. Vanillin vanillate, possessing two aromatic rings and a higher calculated LogP (~2.8) than any mono-alkyl vanillate tested, is expected by class-level extrapolation to exhibit further enhanced membrane-protective antioxidant capacity [1].

Antioxidant assays Lipophilicity-activity correlation OxHLIA ORAC

Structural Bifunctionality: Vanillin Vanillate Combines Aldehyde Reactivity and Ester-Linked Phenolic Acid in a Single Molecule Versus Mono-Functional Comparators

Vanillin vanillate uniquely integrates two chemically distinct functional domains within one molecule: a free aldehyde group (from the vanillin terminus) capable of Schiff base formation, reductive amination, and acetal derivatization, and an ester bridge linking to a vanillic acid moiety bearing a free phenolic hydroxyl [1]. By contrast, vanillin (CAS 121-33-5) presents only the aldehyde and phenol on a single ring (MW 152.15), vanillic acid (CAS 121-34-6) possesses only the carboxylic acid function (MW 168.15), and ethyl vanillin (CAS 121-32-4) replaces the methyl ether with an ethoxy group but retains a mono-ring aldehyde architecture (MW 166.17) [1]. Vanillin vanillate's six hydrogen bond acceptors (vs. 3 for vanillin), six rotatable bonds (vs. 2 for vanillin), and molecular weight of 302.28 g/mol confer distinct solubility, partitioning, and thermal behavior that are directly relevant to formulation stability, chromatographic retention, and sensory release kinetics .

Structural differentiation Physicochemical properties Aldehyde-ester bifunctionality

Vanillin Vanillate (CAS 100644-89-1) – Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Impurity Reference Standard for Entacapone HPLC Method Validation and Batch Release Testing

Vanillin vanillate is an established Entacapone Impurity 1, resolved and quantified in a validated RP-HPLC method alongside 16 other related substances using a C18 column with phosphate buffer (pH 2.5)–acetonitrile gradient and UV detection at 210 nm, achieving LOQ values of 0.01–0.04% and linearity from LOQ to 150% [1]. Pharmaceutical QC laboratories and ANDA filers requiring impurity reference standards for Entacapone must procure vanillin vanillate specifically, as its chromatographic retention time, resolution factor, and detector response are method-validated parameters that cannot be reproduced by vanillin, vanillic acid, or ethyl vanillin [1].

Vanilla Flavor Reconstruction Research Leveraging Ester Synergy with Vanillin

The Symrise patent WO-2014131532-A1 demonstrates that vanilloid esters (vanillyl vanillate) exhibit synergistic flavor behavior with vanillin across weight ratios of 1:99 to 99:1, with the resulting mixture approaching natural vanilla character [1]. Flavor houses and academic sensory science groups investigating multi-component vanilla reconstitution can employ vanillin vanillate as a structurally related aldehyde-ester analog to explore whether the aldehyde terminus enhances reactivity with food matrix components or modulates volatility relative to the alcohol-ester form, building on the demonstrated synergy principle [1].

Membrane-Targeted Antioxidant Formulation Based on Lipophilicity-Driven Activity Enhancement

The class of vanillic acid esters shows a strong positive correlation between ester lipophilicity and antioxidant protection in the oxidative hemolysis inhibition assay (OxHLIA), with butyl vanillate outperforming ethyl vanillate, methyl vanillate, and vanillic acid [1]. Vanillin vanillate, with a calculated LogP of approximately 2.8—higher than any mono-alkyl vanillate tested—is a candidate for lipid-phase antioxidant applications in food emulsions, cosmetic creams, or pharmaceutical lipid formulations where membrane-partitioning efficacy is critical and where vanillic acid or vanillin alone would partition predominantly into the aqueous phase [1].

Pro-Flavor or Controlled-Release Precursor Design Exploiting Dual Aldehyde-Ester Reactivity

The bifunctional structure of vanillin vanillate—bearing a free aldehyde for reversible Schiff base or acetal formation and an ester bridge susceptible to lipase- or esterase-mediated hydrolysis—makes it a versatile scaffold for designing controlled-release vanilla flavor precursors [1][2]. In baked goods or thermally processed foods where free vanillin suffers from volatility-driven losses, the higher molecular weight (302.28 vs. 152.15 g/mol) and esterase-labile linkage of vanillin vanillate may provide a slower, sustained release of both vanillin and vanillic acid upon enzymatic or thermal cleavage, a design principle supported by the class behavior of vanillic acid esters [1].

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